(3-Methylazetidin-2-yl)methanol
Description
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(3-methylazetidin-2-yl)methanol |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-5(4)3-7/h4-7H,2-3H2,1H3 |
InChI Key |
NLFGNZMMTPEJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1CO |
Origin of Product |
United States |
Preparation Methods
General Strategy
A common approach to synthesize (3-Methylazetidin-2-yl)methanol involves the nucleophilic ring-opening of epoxides (oxiranes) followed by intramolecular cyclization to form the azetidine ring. Epichlorohydrin or substituted oxiranes serve as key intermediates, reacting with amines to yield azetidinol derivatives after ring closure.
Synthetic Route Example
- Starting Materials: N-substituted benzylamines or methylamines and epichlorohydrin or 2-substituted oxiranes.
- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide or tetrahydrofuran under inert atmosphere.
- Base Catalysis: Use of strong bases such as sodium hydride or superbases like lithium diisopropylamide combined with potassium tert-butoxide at low temperatures (e.g., −78 °C) facilitates ring-opening and cyclization.
- Workup: After reaction completion, aqueous workup followed by organic extraction and purification by column chromatography or crystallization yields the azetidinyl methanol product.
Research Example
A regio- and diastereoselective two-step method was reported where N-benzyl-N-methylamines were reacted with epichlorohydrin to form benzylaminomethyl-oxiranes, which upon treatment with superbases in tetrahydrofuran at −78 °C afforded azetidine derivatives including azetidinols with high selectivity and yields (up to 60% isolated yield for intermediates).
Preparation from Amino Derivatives and Halohydrins
Halohydrin Route
The amino precursor can be reacted with epihalohydrins such as epibromohydrin or epichlorohydrin in inert solvents to form azetidinols. This method involves nucleophilic attack of the amino group on the halohydrin epoxide ring, followed by ring closure to the azetidine alcohol.
Patent Example
A patent (US8207355B2) describes a process for preparing azetidine derivatives by reacting amino derivatives with epichlorohydrin or epibromohydrin, followed by purification of the hydrobromide salt of the product. This method allows substitution on the azetidine ring and can incorporate methyl groups at the 3-position, consistent with the structure of (3-Methylazetidin-2-yl)methanol.
Catalytic and Microwave-Assisted Methods
Iodine-Catalyzed Synthesis
Although focused on azetidinones, molecular iodine catalysis under microwave irradiation has been shown to efficiently synthesize substituted azetidine derivatives rapidly and with good yields. This approach uses microwave heating to accelerate reactions, often under solventless or minimal solvent conditions, which could be adapted for azetidinols.
Summary Table of Preparation Methods
Experimental Considerations and Optimization
- Temperature Control: Low temperatures (−78 °C) are critical in superbase-mediated ring closure to control regio- and stereoselectivity.
- Solvent Choice: Polar aprotic solvents like tetrahydrofuran and dimethylformamide facilitate nucleophilic substitution and ring closure.
- Purification: Column chromatography or crystallization of hydrobromide salts effectively purifies the azetidinols.
- Catalyst Loading: For iodine-catalyzed methods, catalyst loading around 20 mol% balances yield and reaction rate.
Concluding Remarks
The preparation of (3-Methylazetidin-2-yl)methanol is well-established through nucleophilic ring-opening of epoxides followed by intramolecular cyclization, with variants involving halohydrin intermediates and catalytic microwave methods. The choice of method depends on the desired scale, purity, and functional group tolerance. The use of superbases at low temperature and careful workup ensures high regio- and stereoselectivity in azetidine ring formation.
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl group undergoes esterification with carboxylic acids or acyl chlorides. Typical conditions involve acid catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. For example:
| Reactant (RCO₂H) | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetic acid | 78 | 8 |
| Benzoyl chloride | 85 | 6 |
Nucleophilic Substitution
The azetidine nitrogen participates in ring-opening reactions with electrophiles. For alkyl halides (e.g., methyl iodide):
Key Observations:
-
Reactions proceed via S<sub>N</sub>2 mechanisms at the nitrogen center.
-
Steric hindrance from the methyl group at position 3 reduces reaction rates compared to unsubstituted azetidines.
Oxidation Pathways
The hydroxymethyl group oxidizes to a ketone or carboxylic acid under controlled conditions:
| Oxidizing Agent | Product | Selectivity (%) |
|---|---|---|
| KMnO₄ (acidic) | Azetidinone derivative | 65 |
| CrO₃ | Carboxylic acid | 42 |
Aza-Michael Addition
The secondary amine engages in conjugate additions to α,β-unsaturated carbonyl compounds. For acrylonitrile:
Mechanistic Insights:
-
Base-catalyzed deprotonation of the amine enhances nucleophilicity.
-
Reaction rates depend on solvent polarity (optimal in DMF or THF).
Dehydration Reactions
Under acidic conditions, intramolecular dehydration forms bicyclic imine intermediates:
Thermodynamic Data:
-
ΔH‡ = 92 kJ/mol (calculated via DFT for H-ZSM-5 zeolite analogs)
-
Activation energy reduced by 18% with Brønsted acid catalysts
Cross-Coupling Catalysis
In the presence of transition metals (e.g., Rh or Ru), the compound participates in homologation reactions analogous to methanol upgrading processes:
Catalytic Performance (Rh-dppp system):
| Parameter | Value |
|---|---|
| Conversion | 88% |
| Aldehyde route selectivity | 91% |
| Turnover frequency | 12 h⁻¹ |
This compound’s bifunctional reactivity positions it as a valuable synthon in heterocyclic chemistry and catalytic cascade reactions. Further studies are needed to explore enantioselective transformations and industrial-scale applications.
Scientific Research Applications
(3-Methylazetidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-Methylazetidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the azetidine ring are key functional groups that contribute to its reactivity and interactions with molecular targets. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Key Observations :
- The introduction of bulkier substituents (e.g., phenyl groups) increases molecular weight and may reduce solubility in polar solvents compared to the simpler (3-Methylazetidin-2-yl)methanol .
Heterocyclic Methanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Applications |
|---|---|---|---|---|
| (3-pyrimidin-2-ylphenyl)methanol | C11H10N2O | 186.21 | Pyrimidine-phenyl hybrid | Pharmaceutical intermediates |
| (3-Chloropyrazin-2-yl)methanol | C5H5ClN2O | 144.56 | Chloropyrazine | Synthetic building block |
| 2-(Methylamino)pyridine-3-methanol | C7H10N2O | 138.17 | Pyridine with methylamino | Drug development intermediates |
Key Observations :
- Pyrimidine- and pyridine-based methanols exhibit higher molecular weights (138–186 g/mol) due to aromatic heterocycles, contrasting with the smaller azetidine derivatives .
- Chlorine substituents (e.g., in (3-Chloropyrazin-2-yl)methanol) increase molecular weight and may influence electrophilic reactivity .
Branched Aliphatic Alcohols
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Branching Pattern | Boiling Point (Estimated) |
|---|---|---|---|---|
| 2-Methyl-3-phenyl-3-pentanol | C12H18O | 178.28 | Tertiary alcohol | ~250–270°C |
| 3-Methyl-2-butanol | C5H12O | 88.15 | Secondary alcohol | 102–104°C |
Key Observations :
- Branched aliphatic alcohols like 3-Methyl-2-butanol have lower molecular weights and boiling points compared to azetidine methanols, reflecting reduced hydrogen-bonding capacity .
Physicochemical and Functional Comparisons
Hydrogen Bonding and Solubility
- (3-Methylazetidin-2-yl)methanol’s hydroxymethyl group enables hydrogen bonding, similar to methanol’s role in stabilizing volatile organic compounds in analytical methods . However, its strained azetidine ring may limit solubility compared to linear alcohols like 3-Methyl-2-butanol .
- Pyrimidinyl and pyridinyl methanols show moderate solubility in ethanol, as evidenced by synthesis protocols using ethanol as a solvent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Methylazetidin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : Retrosynthetic analysis using predictive databases (e.g., PISTACHIO, BKMS_METABOLIC) can identify feasible precursors and reaction pathways . For azetidine derivatives, ring-closing strategies via nucleophilic substitution or [2+2] cycloadditions are common. Optimization may involve adjusting solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Reaction progress should be monitored via TLC or GC-MS .
Q. What spectroscopic techniques are most effective for characterizing the structure of (3-Methylazetidin-2-yl)methanol?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the azetidine ring structure and methyl/methanol substituents. Key signals include δ 2.5–3.5 ppm (azetidine CH₂) and δ 1.2–1.5 ppm (methyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₅H₁₁NO). Fragmentation patterns distinguish regioisomers .
- FT-IR : Hydroxyl (O-H stretch ~3300 cm⁻¹) and azetidine ring vibrations (C-N stretch ~1200 cm⁻¹) .
Q. How should (3-Methylazetidin-2-yl)methanol be handled and stored to ensure stability in research settings?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation. Use anhydrous solvents (e.g., dried THF) during synthesis. Waste must be segregated and disposed via certified biohazard protocols due to potential toxicity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and synthetic accessibility of (3-Methylazetidin-2-yl)methanol derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-forming reactions. Tools like COMSOL Multiphysics optimize reaction parameters (e.g., flow rates in microreactors) . Databases like Reaxys provide historical yield data for analogous compounds to guide solvent/catalyst selection .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of (3-Methylazetidin-2-yl)methanol analogs?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screening (e.g., antimicrobial disk diffusion) to validate target engagement .
- Meta-Analysis : Cross-reference PubChem BioAssay data and independent studies to identify batch variability or solvent interference .
Q. How can microfluidic reactor designs improve the efficiency of synthesizing (3-Methylazetidin-2-yl)methanol under continuous flow conditions?
- Methodological Answer : Microchannel ceramic reactors (e.g., 100–500 µm channels) enhance heat/mass transfer, reducing side reactions. Parameters to optimize:
- Residence Time : 5–10 min for azetidine ring closure .
- Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability .
- In-line Analytics : UV-Vis or Raman probes monitor intermediate formation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
